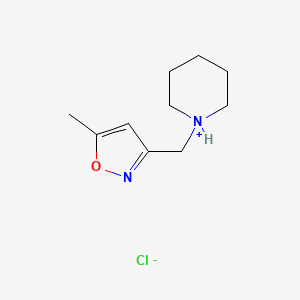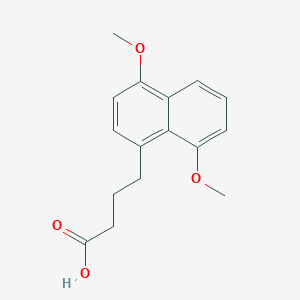
4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid is a chemical compound with the molecular formula C16H18O4 and a molecular weight of 274.31 g/mol . It is a derivative of naphthalene, characterized by the presence of two methoxy groups at positions 4 and 8 on the naphthalene ring and a butanoic acid moiety attached to the 1-position of the naphthalene ring .
Preparation Methods
The synthesis of 4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethoxynaphthalene and butanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and distillation to obtain the final product.
Chemical Reactions Analysis
4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the butanoic acid moiety are replaced by other groups.
Scientific Research Applications
4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-(4,8-Dimethoxynaphthalen-1-yl)butanoic acid can be compared with other similar compounds, such as:
4-(4,8-Dimethoxynaphthalen-1-yl)-4-oxobutanoic acid: This compound has an additional oxo group, which may result in different chemical and biological properties.
1-Naphthalenebutanoic acid, 4,8-dimethoxy-: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring and the presence of the butanoic acid moiety, which confer distinct chemical and biological properties .
Properties
CAS No. |
25178-78-3 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-(4,8-dimethoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C16H18O4/c1-19-13-10-9-11(5-3-8-15(17)18)16-12(13)6-4-7-14(16)20-2/h4,6-7,9-10H,3,5,8H2,1-2H3,(H,17,18) |
InChI Key |
WUNYGHPIWPIADH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)CCCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


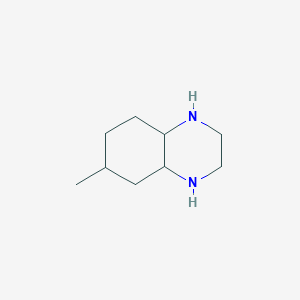
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)

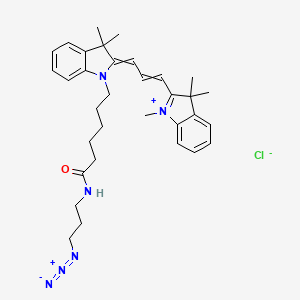
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
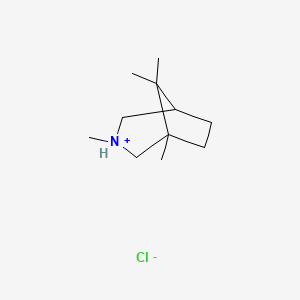
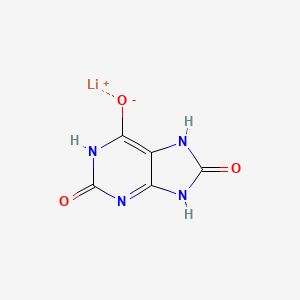
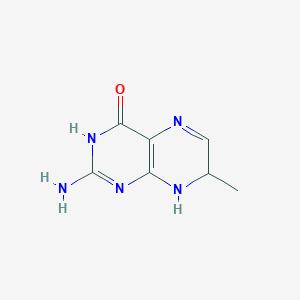

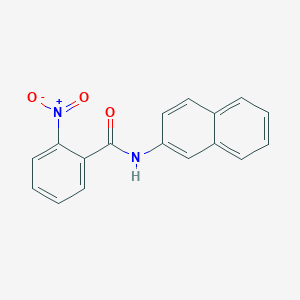
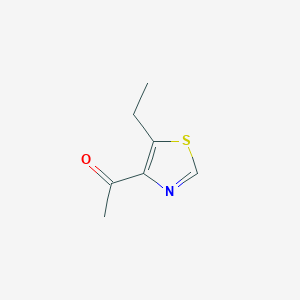
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
